Cas no 356569-46-5 (5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one)

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one structure
356569-46-5 structure
商品名:5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one
CAS番号:356569-46-5
MF:C15H11BrN2OS2
メガワット:379.294639825821
CID:6382125

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one
    • 3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
    • Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(4-bromophenyl)-2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-
    • インチ: 1S/C15H11BrN2OS2/c1-2-7-18-14(19)12-11(8-21-13(12)17-15(18)20)9-3-5-10(16)6-4-9/h2-6,8H,1,7H2,(H,17,20)
    • InChIKey: STBFXLQMWAOKPB-UHFFFAOYSA-N
    • ほほえんだ: C1(=S)N(CC=C)C(=O)C2C(C3=CC=C(Br)C=C3)=CSC=2N1

じっけんとくせい

  • 密度みつど: 1.66±0.1 g/cm3(Predicted)
  • ふってん: 495.6±55.0 °C(Predicted)
  • 酸性度係数(pKa): 7.05±0.20(Predicted)

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0745-0792-2μmol
5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one
356569-46-5 90%+
2μmol
$57.0 2023-08-13
Life Chemicals
F0745-0792-10μmol
5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one
356569-46-5 90%+
10μmol
$69.0 2023-08-13
Life Chemicals
F0745-0792-3mg
5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one
356569-46-5 90%+
3mg
$63.0 2023-08-13
Life Chemicals
F0745-0792-5mg
5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one
356569-46-5 90%+
5mg
$69.0 2023-08-13
Life Chemicals
F0745-0792-15mg
5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one
356569-46-5 90%+
15mg
$89.0 2023-08-13
Life Chemicals
F0745-0792-2mg
5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one
356569-46-5 90%+
2mg
$59.0 2023-08-13
Life Chemicals
F0745-0792-4mg
5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one
356569-46-5 90%+
4mg
$66.0 2023-08-13
Life Chemicals
F0745-0792-5μmol
5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one
356569-46-5 90%+
5μmol
$63.0 2023-08-13
Life Chemicals
F0745-0792-10mg
5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one
356569-46-5 90%+
10mg
$79.0 2023-08-13
Life Chemicals
F0745-0792-1mg
5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one
356569-46-5 90%+
1mg
$54.0 2023-08-13

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one 関連文献

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-oneに関する追加情報

Introduction to 5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 356569-46-5)

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound belongs to the thienopyrimidine class, which is well-known for its role in drug discovery and development. The presence of multiple functional groups, including a bromine substituent at the phenyl ring and an allyl group at the thienopyrimidine core, makes this molecule a promising candidate for further exploration in medicinal chemistry.

The CAS number 356569-46-5 uniquely identifies this compound in scientific literature and databases, facilitating its recognition and study. The molecular structure of 5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one consists of a thiophene ring fused with a pyrimidine ring, connected by a sulfanylidene bridge. This arrangement introduces rigidity to the molecule while allowing for conformational flexibility that can be exploited for binding interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules. The bromophenyl moiety is particularly interesting as it can serve as a scaffold for further derivatization, while the allyl group provides a site for metabolic modification. These features make 5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one a versatile building block for the synthesis of novel pharmacological agents.

In the context of drug discovery, heterocyclic compounds like thienopyrimidines have shown remarkable potential in addressing various therapeutic challenges. The sulfanylidene linkage in this molecule introduces a polar region that can interact with hydrophilic pockets on biological targets. This interaction is crucial for achieving high selectivity and efficacy. Additionally, the thieno[2,3-d]pyrimidine core is known to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

One of the most compelling aspects of 5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one is its potential as an intermediate in the synthesis of more complex drug candidates. Researchers have leveraged similar scaffolds to develop molecules that modulate key signaling pathways involved in diseases such as cancer and neurodegeneration. The ability to functionalize both the phenyl ring and the pyrimidine core allows for fine-tuning of physicochemical properties and biological responses.

The bromine atom at the 4-position of the phenyl ring is particularly valuable for cross-coupling reactions commonly used in medicinal chemistry. These reactions enable the introduction of diverse substituents at strategic positions within the molecule. For instance, Suzuki-Miyaura couplings can be employed to attach aryl groups containing pharmacologically relevant moieties. Similarly, Negishi couplings with organozinc reagents offer another pathway for modifying the phenyl ring.

Another notable feature of this compound is the presence of an allyl group, which can undergo various chemical transformations under different conditions. Allylic positions are often reactive sites for oxidation or reduction reactions, allowing for the introduction of oxygen or sulfur-containing functional groups. Such modifications can enhance solubility or improve metabolic stability.

The sulfanylidene bridge in 5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one contributes to its unique electronic properties and reactivity. This motif can act as a hinge region that allows for conformational changes upon binding to biological targets. Such flexibility is often essential for achieving high affinity and selectivity in drug design.

Recent studies have highlighted the importance of heterocyclic compounds in developing next-generation therapeutics. The thienopyrimidine scaffold, in particular, has been extensively studied due to its broad spectrum of biological activities. Researchers have reported derivatives with significant antitumor effects by targeting key enzymes involved in cell proliferation and survival. The structural features of these derivatives often include modifications at both the thiophene and pyrimidine rings.

In conclusion,5-(4-bromophenyl)-3-(prop-2-en-1-y l)-2-sulfanylidene - 1 H , 2 H , 3 H , 4 H - thien o [ 2 , 3 - d ] py rim idin - 4 - one (CAS No. 356569 - 46 - 5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential as a scaffold for drug development make it an attractive molecule for medicinal chemists seeking to discover novel therapeutics against various diseases.

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